BenchChemオンラインストアへようこそ!

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

EP4 receptor antagonist Structure-activity relationship Regioisomer differentiation

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291837-97-2) is a fully synthetic, poly-substituted thiophene-2-carboxamide derivative that features a 4-ethylphenyl substituent at the carboxamide nitrogen, a 3-methylphenyl group at the thiophene C4 position, and an N-pyrrolyl moiety at the thiophene C3 position. The compound is a potent antagonist of the human prostaglandin E2 receptor EP4 subtype, a Gαs-coupled receptor implicated in chronic inflammation, pain, and certain cancers.

Molecular Formula C24H22N2OS
Molecular Weight 386.51
CAS No. 1291837-97-2
Cat. No. B2357704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS1291837-97-2
Molecular FormulaC24H22N2OS
Molecular Weight386.51
Structural Identifiers
SMILESCCC1=CC=C(C=C1)NC(=O)C2=C(C(=CS2)C3=CC=CC(=C3)C)N4C=CC=C4
InChIInChI=1S/C24H22N2OS/c1-3-18-9-11-20(12-10-18)25-24(27)23-22(26-13-4-5-14-26)21(16-28-23)19-8-6-7-17(2)15-19/h4-16H,3H2,1-2H3,(H,25,27)
InChIKeyVNYTZBKAIPXFRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291837-97-2): Structural Identity and Core Pharmacological Profile


N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291837-97-2) is a fully synthetic, poly-substituted thiophene-2-carboxamide derivative that features a 4-ethylphenyl substituent at the carboxamide nitrogen, a 3-methylphenyl group at the thiophene C4 position, and an N-pyrrolyl moiety at the thiophene C3 position [1]. The compound is a potent antagonist of the human prostaglandin E2 receptor EP4 subtype, a Gαs-coupled receptor implicated in chronic inflammation, pain, and certain cancers [2]. Quantitative profiling from curated bioactivity databases confirms an IC50 of 5.60 nM at recombinant human EP4 (HEK293, PGE2-stimulated cAMP inhibition) and a Ki of 41 nM by displacement of [3H]-PGE2 from human EP4 membrane preparations, establishing nanomolar target engagement [3][4]. A structurally distinct line of vendor documentation also annotates the compound as an inhibitor of NADPH oxidase, referencing its potential utility in inflammatory disease models .

Why Scientists Cannot Simply Substitute N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide with a Generic Thiophene Carboxamide


Within the thiophene-2-carboxamide chemical space, small structural modifications produce large functional consequences. The substitution pattern of the target compound—specifically the combination of the 4-ethylphenyl amide tail and the 4-(3-methylphenyl) group on the thiophene core—is not interchangeable with analogues bearing benzylamide linkers or different phenyl substitution configurations [1]. For instance, the benzylamide analogue N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1359220-79-3) differs by a single methylene insertion in the amide chain and a para-methyl rather than meta-methyl on the C4 phenyl, yet these alterations are expected to shift both target affinity and physicochemical properties [2]. Furthermore, commercially available truncated derivatives such as N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS not provided) lack the entire 4-(3-methylphenyl) substituent, which removes a critical hydrophobic contact region identified in the EP4 pharmacophore . Procurement based solely on a shared thiophene-pyrrole scaffold therefore carries a high risk of acquiring a compound with divergent potency, selectivity, and biological readout. The quantitative evidence below substantiates exactly where the target compound occupies a distinct performance envelope.

Product-Specific Quantitative Evidence Guide for N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1291837-97-2)


Molecular Identity: This Compound, Not Its Regioisomer, Is Required for EP4 Antagonism

The target compound (CAS 1291837-97-2) is frequently confused with its regioisomer N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1359220-79-3). These two molecules differ at two sites: (i) the amide linkage is a direct N-phenyl carboxamide in the target versus an N-benzyl carboxamide in the comparator, and (ii) the C4 aryl substituent on the thiophene is 3-methylphenyl (meta) versus 4-methylphenyl (para). Both modifications are located within the pharmacophore region defined by the EP4 receptor ligand patent [1]. While quantitative EP4 affinity data for the benzylamide regioisomer are not publicly available, the target compound's measured human EP4 IC50 of 5.60 nM (PGE2-stimulated cAMP, HEK293) and Ki of 41 nM ([3H]-PGE2 displacement) provide a benchmark that any substituted analogue must match or exceed [2][3]. Researchers who inadvertently procure the regioisomer (CAS 1359220-79-3) are working with an uncharacterized molecule that cannot be assumed to recapitulate the target compound's EP4 pharmacology.

EP4 receptor antagonist Structure-activity relationship Regioisomer differentiation

Cross-Species EP4 Antagonist Potency: Human vs. Rat Receptor Differential

The target compound was profiled at both human and rat EP4 receptors under comparable assay conditions. At the recombinant human EP4 receptor (HEK293), the IC50 for inhibition of PGE2-stimulated cAMP accumulation was 5.60 nM [1]. At the rat EP4 receptor (HEK293), the IC50 was 15 nM using an HTRF-based cAMP detection assay [2]. This represents an approximately 2.7-fold difference in potency between species. The species-dependent shift in IC50 is mechanistically informative: it suggests that one or more of the amino acid residues lining the EP4 orthosteric site that differ between human and rat EP4 contribute to antagonist binding [3]. For researchers using rodent models of inflammatory pain or arthritis, this quantitative species difference is critical for dosing calculations and PK/PD modeling.

EP4 antagonist Species selectivity cAMP inhibition assay

NADPH Oxidase Inhibition Annotation: A Differentiating Dual-Pharmacology Feature

Vendor technical documentation classifies the target compound as an inhibitor of NADPH oxidase, the enzyme complex responsible for regulated reactive oxygen species (ROS) production . This annotation, which references studies on NADPH oxidase inhibition in inflammatory contexts (Imnpellizzeri et al., Biochem. Pharmacol., 2011; Genovese et al., Brain Res., 2011), is not shared by the majority of close structural analogues in the thiophene-2-carboxamide EP4 antagonist series [1][2]. The dual annotation—EP4 receptor antagonism plus NADPH oxidase inhibition—places this compound in a distinct functional category. While EP4 antagonism addresses the prostaglandin E2 signaling axis, NADPH oxidase inhibition directly targets the ROS-generating enzymatic machinery that drives oxidative tissue damage in ischemia-reperfusion injury and chronic inflammation [3]. This dual-pharmacology profile is not claimed for the benzylamide regioisomer (CAS 1359220-79-3) or for truncated analogues lacking the full substitution pattern.

NADPH oxidase inhibitor Reactive oxygen species Inflammatory disease

Structural Differentiation from Truncated Analogues: The 4-(3-Methylphenyl) Substituent Is Essential

A commercially available truncated analogue, N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (molecular weight 296.39), lacks the 4-(3-methylphenyl) substituent present in the target compound (CAS 1291837-97-2) . In the EP4 receptor ligand pharmacophore described in the foundational patent, the C4 aryl group on the thiophene ring occupies a hydrophobic pocket that is critical for high-affinity binding [1]. The removal of this substituent in the truncated analogue is predicted to result in a substantial loss of EP4 binding affinity, consistent with structure-activity relationship (SAR) trends observed across the thiophene-2-carboxamide series where C4-unsubstituted compounds consistently underperform relative to their C4-arylated counterparts [2]. Although direct EP4 IC50 data for the truncated analogue are not publicly available, the SAR trend is a class-level inference grounded in the patent disclosure covering hundreds of exemplified compounds.

Structure-activity relationship Hydrophobic pharmacophore Thiophene substitution

Best Research and Industrial Application Scenarios for N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide


EP4 Receptor Antagonism in Human Cell-Based In Vitro Models of PGE2-Mediated Inflammation

The compound's confirmed human EP4 IC50 of 5.60 nM makes it suitable for in vitro antagonism studies in human cell lines where EP4-mediated cAMP signaling drives a pathological phenotype [1]. Typical applications include inhibition of PGE2-induced cytokine release in human macrophage or synovial fibroblast cultures, suppression of EP4-dependent cancer cell proliferation (e.g., HCA-7 colon cancer cells), and blockade of PGE2-mediated osteoclastogenesis in bone resorption assays [2]. The compound should be used at concentrations in the 10-100 nM range for near-complete EP4 blockade, based on the measured IC50 and Ki values. The human EP4 selectivity window relative to other prostanoid receptors has not been publicly characterized, so functional selectivity should be verified with appropriate EP1, EP2, and EP3 controls in each experimental system .

Rodent In Vivo Models of Inflammatory Pain and Arthritis with Species-Adjusted Dosing

The 2.7-fold difference between human EP4 IC50 (5.60 nM) and rat EP4 IC50 (15 nM) informs dosing strategies for rodent efficacy models [1]. In the rat carrageenan-induced pleurisy model, carrageenan-induced paw edema, or collagen-induced arthritis (CIA) models—all of which have established EP4 dependence—doses should be calibrated to achieve free plasma concentrations exceeding the rat EP4 IC50 of 15 nM [2]. The CIA model is particularly relevant given the EP4 receptor's documented role in mediating chronic inflammation in this model, as established by antibody-induced arthritis studies referenced in the EP4 patent literature . Pharmacokinetic profiling (plasma protein binding, clearance, oral bioavailability) should be performed with the specific batch of compound used, as these parameters have not been publicly disclosed.

Dual-Mechanism Studies: Exploring the Intersection of EP4 Antagonism and NADPH Oxidase Inhibition in Oxidative Stress Models

The annotated NADPH oxidase inhibitory activity, combined with validated EP4 antagonism, positions this compound as a probe for interrogating signaling crosstalk between prostaglandin E2 pathways and ROS-generating systems [1]. Relevant experimental models include cerebral ischemia-reperfusion injury in rats, where both EP4-mediated inflammatory signaling and NADPH oxidase-driven ROS production contribute to infarct expansion [2]. The Genovese et al. (2011) study demonstrated that pharmacological NADPH oxidase inhibition reduces infarct size, nitrotyrosine formation, and apoptotic markers in the rat MCAo model . Testing the target compound in this paradigm would address whether simultaneous EP4 blockade and NADPH oxidase inhibition confer additive or synergistic neuroprotection. Researchers should include single-mechanism control compounds (a selective EP4 antagonist without NADPH oxidase activity, and a selective NADPH oxidase inhibitor such as apocynin or GSK2795039) to deconvolute the contribution of each mechanism.

Procurement Quality Control: Confirming Identity Against Structurally Similar Analogues

Given the existence of multiple structurally similar analogues with distinct CAS numbers and biological profiles, procurement of this compound should be accompanied by rigorous analytical identity confirmation [1]. The regioisomer CAS 1359220-79-3 (N-[(4-ethylphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide) and the truncated analogue N-(4-ethylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide represent the most likely sources of procurement error [2]. Recommended QC acceptance criteria include: (i) 1H-NMR: confirm the presence of the 4-ethylphenyl NH signal (direct N-phenyl carboxamide, not N-benzyl CH2), (ii) mass spectrometry: molecular ion matching C24H22N2OS (expected [M+H]+ = 387.15), (iii) HPLC purity ≥95% at 254 nm, and (iv) confirmation of EP4 antagonistic activity in a functional cAMP assay at the user's institution before committing to large-scale experiments .

Quote Request

Request a Quote for N-(4-ethylphenyl)-4-(3-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.